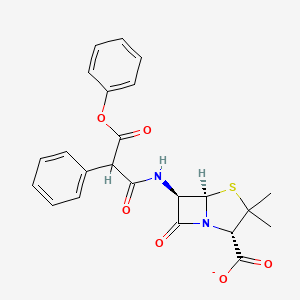
Carfecillin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfecillin(1-) is a penicillinate anion. It is a conjugate base of a carfecillin.
Applications De Recherche Scientifique
Introduction to Carfecillin(1-)
Carfecillin(1-) is the anionic form of carfecillin, a synthetic antibiotic derived from carbenicillin. It is primarily utilized in the treatment of bacterial infections, particularly in the urinary tract. This compound exhibits a unique pharmacokinetic profile that enhances its therapeutic efficacy compared to its parent compound, making it a subject of interest in clinical and laboratory research.
Pharmacological Properties
Carfecillin(1-) is known for its rapid hydrolysis in serum, yielding carbenicillin, which is responsible for its antibacterial activity. The pharmacokinetics of carfecillin indicate that it achieves significant serum levels post-oral administration, demonstrating good absorption and renal excretion characteristics.
Key Pharmacokinetic Findings
- Absorption : Carfecillin displays effective oral absorption, leading to substantial blood concentrations of carbenicillin in animal studies .
- Excretion : It is primarily excreted through the kidneys, with urinary concentrations sufficient for treating specific infections like those caused by Pseudomonas aeruginosa at higher doses .
- Clinical Efficacy : Clinical trials have shown that carfecillin can achieve bacteriological improvement in a high percentage of patients with urinary tract infections .
Treatment of Urinary Tract Infections
Carfecillin(1-) has been extensively studied for its effectiveness against urinary tract infections. In various clinical trials, it has demonstrated a notable success rate:
- Study Results :
Case Studies
- Clinical Study on Efficacy :
- Pharmacokinetic Analysis :
Comparative Effectiveness
| Study | Patient Group | Treatment Duration | Eradication Rate |
|---|---|---|---|
| 35 Inpatients | 7 days | 60% | |
| 22 Patients | Varies | 90% | |
| Complicated UTIs | Varies | 42% (in complex cases) |
Antibacterial Spectrum
Carfecillin exhibits an antibacterial spectrum similar to that of carbenicillin but shows varying efficacy against different bacterial strains based on hydrolysis conditions:
- Gram-positive Cocci : More effective compared to carbenicillin.
- Gram-negative Bacilli : Lesser activity than carbenicillin when hydrolysis is limited .
Side Effects and Tolerability
Clinical studies have reported minimal side effects associated with carfecillin use. The most common adverse effect noted was an allergic rash in isolated cases, indicating a favorable safety profile for most patients undergoing treatment .
Propriétés
Formule moléculaire |
C23H21N2O6S- |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/p-1/t15?,16-,17+,20-/m1/s1 |
Clé InChI |
NZDASSHFKWDBBU-KVMCETHSSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















